N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine
Overview
Description
“N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” is a chemical compound with a molecular formula of C9H17N3 . It’s a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” involves a pyrazole ring, which is a five-membered heterocycle derived from the parent pyrazole . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis
“N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine” has a molecular weight of 167.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have been studied for their inhibitory effects on metal corrosion in acidic media. A study highlighted the efficiency of certain bipyrazole compounds in preventing iron corrosion in hydrochloric acid solutions, revealing that these compounds act as efficient corrosion inhibitors. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 93% efficiency at specific concentrations. These inhibitors function by adsorbing onto the metal surface, following the Langmuir adsorption isotherm model, thereby providing a protective layer against corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Coordination Chemistry and Reactivity
Research into the coordination chemistry of pyrazole derivatives with metals has provided insights into the synthesis of new compounds with potential applications in catalysis and materials science. For example, the interaction of N-alkylaminopyrazole ligands with palladium(II) leads to the formation of complexes that have been characterized through various spectroscopic techniques, revealing the potential for these complexes in catalytic processes (Pañella et al., 2006).
Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives have been synthesized and characterized, with some showing significant biological activities. These activities include antitumor, antifungal, and antibacterial effects, highlighting the potential of pyrazole derivatives in medicinal chemistry and drug development. The structures of these compounds were elucidated through various analytical techniques, and their bioactivities were confirmed through experimental studies (Titi et al., 2020).
Analytical and Structural Studies
Pyrazole derivatives have also been the subject of analytical and structural studies to understand their chemical properties better and explore their potential applications. This includes the synthesis of platinum(II) and palladium(II) complexes with pyrazole ligands, which have been analyzed to understand the ligands' coordination behavior and the complexes' structural characteristics (Castellano et al., 2008).
properties
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)13-9(4)10(6-11-5)8(3)12-13/h7,11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQAVIYYCCTQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629682 | |
Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine | |
CAS RN |
1007520-12-8 | |
Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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